FerrocenylPeg
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Overview
Description
FerrocenylPeg is a compound that combines the unique properties of ferrocene with polyethylene glycol (PEG). Ferrocene, an organometallic compound, consists of two cyclopentadienyl rings bound to a central iron atom. It is known for its stability, redox properties, and versatility in various chemical applications. Polyethylene glycol is a polymer known for its biocompatibility and solubility in water. The combination of these two components results in a compound with enhanced properties suitable for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FerrocenylPeg typically involves the attachment of ferrocene to polyethylene glycol through various chemical reactions. One common method is the esterification reaction, where ferrocene carboxylic acid reacts with polyethylene glycol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere to prevent oxidation of the ferrocene moiety.
Another method involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this approach, an azide-functionalized ferrocene derivative reacts with an alkyne-functionalized polyethylene glycol to form the this compound compound. This method is advantageous due to its high efficiency and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings.
Chemical Reactions Analysis
Types of Reactions
FerrocenylPeg undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferricenium ion using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The ferricenium ion can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the cyclopentadienyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Ferric chloride in acetonitrile at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Bromination using bromine in chloroform under reflux conditions.
Major Products Formed
Oxidation: Ferricenium ion derivatives.
Reduction: Regenerated ferrocene.
Substitution: Brominated ferrocene derivatives.
Scientific Research Applications
FerrocenylPeg has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical sensors and catalysts.
Biology: Employed in the development of bioconjugates for targeted drug delivery and imaging.
Medicine: Investigated for its potential in anticancer therapies due to its ability to generate reactive oxygen species.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of FerrocenylPeg involves the redox properties of the ferrocene moiety. In biological systems, the compound can undergo redox cycling, generating reactive oxygen species that induce oxidative stress in cells. This property is particularly useful in anticancer therapies, where the generated reactive oxygen species can cause cell death in cancer cells. The polyethylene glycol component enhances the solubility and biocompatibility of the compound, allowing for better distribution and targeting in biological systems.
Comparison with Similar Compounds
FerrocenylPeg can be compared with other ferrocene-based compounds, such as:
Ferrocenylmethanol: Similar redox properties but lacks the biocompatibility and solubility provided by polyethylene glycol.
Ferrocenylamine: Used in the synthesis of ferrocene-based polymers but has different functionalization capabilities compared to this compound.
Ferrocenylcarboxylic acid: Commonly used in esterification reactions but does not offer the same versatility in biological applications as this compound.
The uniqueness of this compound lies in its combination of ferrocene’s redox properties with polyethylene glycol’s biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
126879-04-7 |
---|---|
Molecular Formula |
C47H84O14Fe |
Molecular Weight |
0 |
Origin of Product |
United States |
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